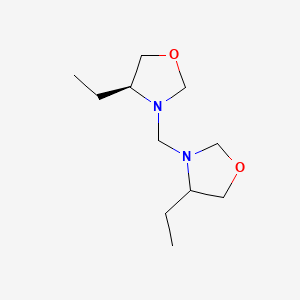![molecular formula C9H8N2O2 B12872220 1h-Pyrrolo[3,2-b]pyridine-7-acetic acid](/img/structure/B12872220.png)
1h-Pyrrolo[3,2-b]pyridine-7-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts distinct chemical and biological properties.
準備方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[3,2-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, starting materials such as 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be reacted with substituted aldehydes under controlled conditions to yield the desired compound .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
化学反応の分析
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often facilitated by reagents like halogens or sulfonates.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction outcomes. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound .
科学的研究の応用
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer agents targeting specific signaling pathways.
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-7-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of fibroblast growth factor receptors (FGFRs) by binding to their active sites, thereby blocking downstream signaling pathways involved in cell proliferation and migration. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
類似化合物との比較
1H-Pyrrolo[3,2-b]pyridine-7-acetic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which affects its reactivity and interaction with biological targets.
1H-Pyrazolo[3,4-b]pyridine: A compound with a fused pyrazole and pyridine ring system, exhibiting unique pharmacological activities.
The uniqueness of this compound lies in its specific structural features and the ability to undergo diverse chemical transformations, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
2-(1H-pyrrolo[3,2-b]pyridin-7-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c12-8(13)5-6-1-3-10-7-2-4-11-9(6)7/h1-4,11H,5H2,(H,12,13) |
InChIキー |
AWZCUFIMAUJFBR-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C(C=CN=C21)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


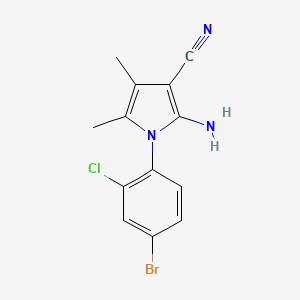

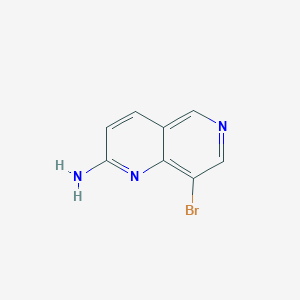
![5-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12872159.png)
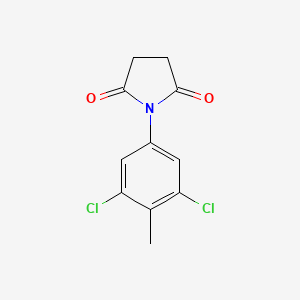
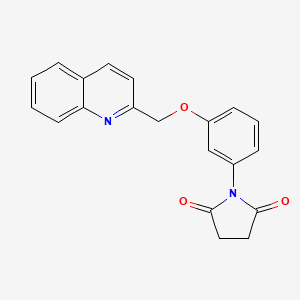
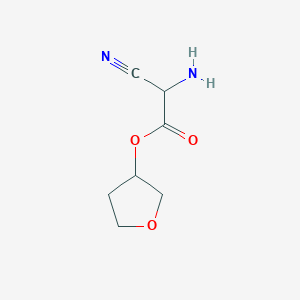
![3-(benzo[d]thiazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12872187.png)
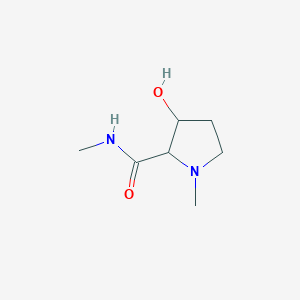
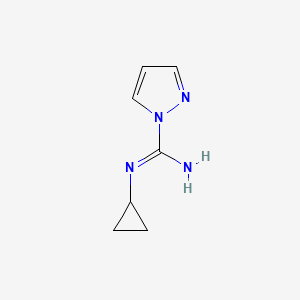
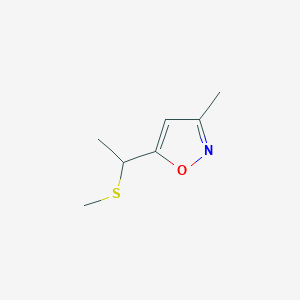
![2'-(Cyclohex-1-en-1-yl(cyclohexyl)phosphino)-[1,1'-biphenyl]-4-ol](/img/structure/B12872222.png)
